N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2-oxopyrrolidin-1-yl group. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Aromatic Substitution: The next step involves the introduction of the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. This can be done through electrophilic aromatic substitution reactions.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the intermediate with oxalyl chloride and the thiophen-2-ylmethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)acetamide
- N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)urea
Uniqueness
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and physical properties compared to similar compounds with acetamide or urea linkages
Properties
IUPAC Name |
N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-10-13(6-7-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRZMSWRFYBKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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